Noninferior Efficacy vs. Carbamazepine-CR with Once-Daily Dosing Advantage in Phase III Monotherapy Trial
In a Phase III randomized, double-blind, active-controlled, parallel-group, multicenter noninferiority study (NCT number not specified in source), once-daily eslicarbazepine acetate (ESL) 800–1600 mg was directly compared with twice-daily controlled-release carbamazepine (CBZ-CR) 400–1200 mg as monotherapy in adults with newly diagnosed partial-onset seizures. The primary endpoint was the proportion of patients seizure-free for ≥6 months during the 26-week evaluation period [1]. ESL demonstrated noninferiority to CBZ-CR while requiring only once-daily dosing versus twice-daily dosing for the comparator [1].
| Evidence Dimension | Seizure-free rate (≥6 months) during 26-week evaluation period |
|---|---|
| Target Compound Data | 71.1% (eslicarbazepine acetate group) |
| Comparator Or Baseline | 75.8% (controlled-release carbamazepine group) |
| Quantified Difference | Absolute difference of -4.7%; 95% confidence interval [-10.7%, +1.3%] met the prespecified noninferiority margin of -12% |
| Conditions | Phase III double-blind RCT; 26-week evaluation; newly diagnosed adults with partial-onset seizures; ESL 800–1600 mg once daily; CBZ-CR 400–1200 mg twice daily |
Why This Matters
This evidence establishes that ESL is not inferior in efficacy to the reference standard carbamazepine for newly diagnosed epilepsy, while offering a once-daily dosing regimen that may improve medication adherence and simplify protocol design.
- [1] Trinka E, Ben-Menachem E, Kowacs PA, et al. Efficacy and safety of eslicarbazepine acetate versus controlled-release carbamazepine monotherapy in newly diagnosed epilepsy: A phase III double-blind, randomized, parallel-group, multicenter study. Epilepsia. 2018;59(2):479-491. View Source
